8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Studies have explored the synthesis of various derivatives within the triazole and purine chemical families, demonstrating the versatility of these frameworks in drug design and development. For instance, research on the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones through 1,3-dipolar cycloadditions showcases the chemical reactivity of these compounds and their potential as scaffolds for further pharmaceutical development (Simo, Rybár, & Alföldi, 2000). This study highlights the structural diversity achievable through synthetic chemistry, which is critical for discovering new therapeutic agents.
Potential Biological Activities
The synthesis and evaluation of new 1,2,4-Triazole derivatives for antimicrobial activities are indicative of the potential health applications of these compounds. Novel triazole derivatives have been found to possess good or moderate activities against a range of microorganisms, suggesting their utility in developing new antimicrobials (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This area of research is crucial given the rising concern over antibiotic resistance.
Antitumor Activity and Vascular Relaxing Effects
Research into the antitumor activity and vascular relaxing effects of purino and triazino derivatives reveals the potential of these compounds in cancer therapy and cardiovascular health. The synthesis of novel heterocycles and their examination for biological activities underlines the ongoing effort to find new treatments for cancer and other diseases (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987). Such research is pivotal for the development of novel therapeutic agents with specific biological targets.
Material Science Applications
In material science, the development of new compounds like 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione could lead to advancements in the creation of novel materials with unique properties. Studies focusing on the intermolecular interactions and structural analysis of related compounds provide insight into the potential utility of these molecules in designing materials with specific electronic, optical, or mechanical properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020). Understanding these interactions at the molecular level is crucial for the rational design of new materials.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-11-9-16(10-12-17)19-25-26-22-28(13-15-7-5-14(2)6-8-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUBGFHJBFFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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